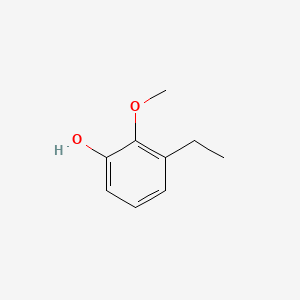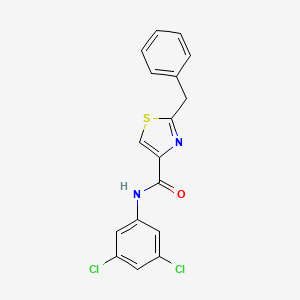
rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino and methylsulfanyl groups are introduced through substitution reactions. Common reagents for these steps include amines and thiols.
Protection and Deprotection: The tert-butyl group is often used as a protecting group for the carboxylate functionality during the synthesis. Deprotection is carried out under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines or amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and amides.
Substitution Products: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein function and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as conductivity or biocompatibility.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
Mécanisme D'action
The mechanism of action of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans involves its interaction with molecular targets such as enzymes and receptors. The amino and methylsulfanyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- rac-tert-butyl(3R,4R)-3-azido-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans
- rac-tert-butyl(3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans
- rac-tert-butyl(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans
Comparison:
- Structural Differences: The presence of different functional groups (e.g., azido, hydroxy, hydroxymethyl) in similar compounds leads to variations in their chemical reactivity and biological activity.
- Reactivity: The azido group in rac-tert-butyl(3R,4R)-3-azido-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans makes it more reactive in click chemistry reactions compared to the amino group in the target compound.
- Applications: While all these compounds can serve as building blocks in organic synthesis, their specific applications may vary based on their functional groups. For example, the hydroxy group in rac-tert-butyl(3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans may enhance its solubility and reactivity in aqueous environments.
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVURSUVVFWNEQ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)
![1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2612959.png)

![N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2612964.png)
![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)

![2-fluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2612969.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)
![N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)
![(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2612974.png)

